molecular formula C10H16F3NO2 B7345335 4-methyl-2-methylidene-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pentanamide

4-methyl-2-methylidene-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pentanamide

Cat. No. B7345335
M. Wt: 239.23 g/mol
InChI Key: FAOYMEDQPBNRDS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-methylidene-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pentanamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is also known by its chemical name, TFMPA, and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of TFMPA involves the interaction of the compound with the active site of the enzyme. This interaction disrupts the normal function of the enzyme, leading to inhibition of its activity. The specific interactions between TFMPA and the enzyme are still being studied.
Biochemical and Physiological Effects:
TFMPA has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, TFMPA has been shown to inhibit the activity of other enzymes, such as butyrylcholinesterase and carbonic anhydrase. These effects have potential applications in the treatment of other diseases, such as glaucoma and epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using TFMPA in lab experiments is its high yield synthesis. Additionally, TFMPA has been shown to be stable under a variety of conditions, making it a useful tool for studying enzyme inhibition. However, one limitation of using TFMPA is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research on TFMPA. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase, which could have significant therapeutic applications in the treatment of Alzheimer's disease. Additionally, TFMPA could be used as a tool for studying the structure and function of enzymes, which could lead to the development of new drugs and therapies. Finally, further research is needed to fully understand the biochemical and physiological effects of TFMPA, which could lead to new discoveries in a variety of fields.

Synthesis Methods

The synthesis of TFMPA involves the reaction of 4-methyl-2-pentanone with trifluoroacetaldehyde and hydroxylamine hydrochloride in the presence of a catalyst. The resulting product is then treated with sodium hydride and (S)-2,3-epoxypropyltrimethylammonium iodide to obtain TFMPA in high yield.

Scientific Research Applications

TFMPA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has potential therapeutic applications in the treatment of Alzheimer's disease, as acetylcholine plays a crucial role in cognitive function.

properties

IUPAC Name

4-methyl-2-methylidene-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2/c1-6(2)4-7(3)9(16)14-5-8(15)10(11,12)13/h6,8,15H,3-5H2,1-2H3,(H,14,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOYMEDQPBNRDS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=C)C(=O)NCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=C)C(=O)NC[C@@H](C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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